Methyl 4-chloro-2-fluoro-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-fluoro-5-methoxybenzoate: is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.60 g/mol . It is a derivative of benzoic acid, featuring a methoxy group, a chlorine atom, and a fluorine atom attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-fluoro-5-methoxybenzoate typically involves the esterification of 4-chloro-2-fluoro-5-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed:
Scientific Research Applications
Chemistry: Methyl 4-chloro-2-fluoro-5-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated benzoates on cellular processes and enzyme activities .
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-fluoro-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) and the methoxy group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 4-chloro-2-fluoro-5-methoxybenzoate
- Methyl 4-chloro-5-fluoro-2-methoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
Comparison: this compound is unique due to the specific arrangement of its substituents, which can affect its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
146447-09-8 |
---|---|
Molecular Formula |
C9H8ClFO3 |
Molecular Weight |
218.61 g/mol |
IUPAC Name |
methyl 4-chloro-2-fluoro-5-methoxybenzoate |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,1-2H3 |
InChI Key |
IWDLXVOUSUVXAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.